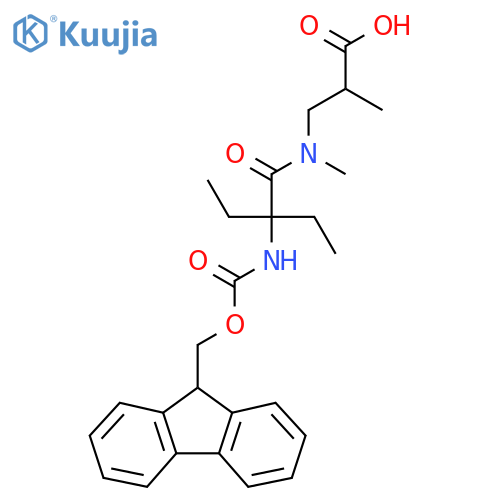Cas no 2172471-92-8 (3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acidは、Fmoc保護基を有する特異なアミノ酸誘導体であり、ペプチド合成における重要な中間体として利用されます。その構造的特徴として、Fmoc基によるアミノ基の選択的保護が可能であり、固相ペプチド合成(SPPS)において高い反応効率と精製容易性を提供します。分枝鎖アルキル基を有するため、立体障害を考慮したペプチド鎖の構築が可能であり、複雑な非天然型ペプチドの合成に適しています。また、カルボキシル基が遊離しているため、各種縮合剤を用いたさらなる修飾や延伸反応に対応できます。有機溶媒への溶解性に優れ、標準的な保護基除去条件(ピペリジン処理)との互換性も確保されています。

2172471-92-8 structure
商品名:3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid
3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid
- 2172471-92-8
- EN300-1492486
- 3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid
-
- インチ: 1S/C26H32N2O5/c1-5-26(6-2,24(31)28(4)15-17(3)23(29)30)27-25(32)33-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22H,5-6,15-16H2,1-4H3,(H,27,32)(H,29,30)
- InChIKey: ICLCEXOPQFNNMO-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(C)CC(C(=O)O)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 95.9Ų
3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1492486-500mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-2500mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-5000mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-0.05g |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1492486-5.0g |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1492486-250mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-100mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-1000mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-10000mg |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1492486-0.5g |
3-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]-2-methylpropanoic acid |
2172471-92-8 | 0.5g |
$3233.0 | 2023-06-05 |
3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2172471-92-8 (3-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2230780-65-9(IL-17A antagonist 3)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
